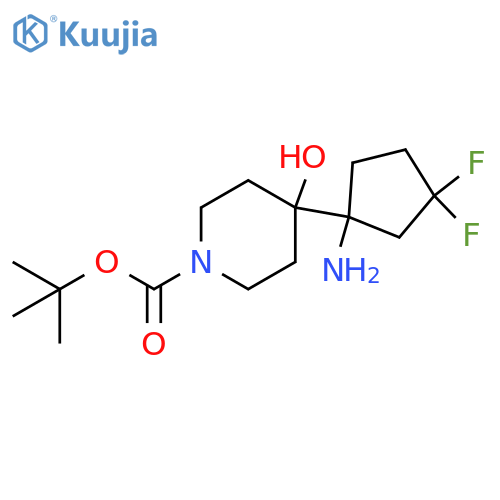Cas no 2171627-53-3 (tert-butyl 4-(1-amino-3,3-difluorocyclopentyl)-4-hydroxypiperidine-1-carboxylate)

2171627-53-3 structure
商品名:tert-butyl 4-(1-amino-3,3-difluorocyclopentyl)-4-hydroxypiperidine-1-carboxylate
tert-butyl 4-(1-amino-3,3-difluorocyclopentyl)-4-hydroxypiperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 4-(1-amino-3,3-difluorocyclopentyl)-4-hydroxypiperidine-1-carboxylate
- EN300-1646618
- 2171627-53-3
-
- インチ: 1S/C15H26F2N2O3/c1-12(2,3)22-11(20)19-8-6-14(21,7-9-19)13(18)4-5-15(16,17)10-13/h21H,4-10,18H2,1-3H3
- InChIKey: QWXNSIFLRFZJDL-UHFFFAOYSA-N
- ほほえんだ: FC1(CCC(C1)(C1(CCN(C(=O)OC(C)(C)C)CC1)O)N)F
計算された属性
- せいみつぶんしりょう: 320.19114902g/mol
- どういたいしつりょう: 320.19114902g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 443
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
tert-butyl 4-(1-amino-3,3-difluorocyclopentyl)-4-hydroxypiperidine-1-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1646618-0.25g |
tert-butyl 4-(1-amino-3,3-difluorocyclopentyl)-4-hydroxypiperidine-1-carboxylate |
2171627-53-3 | 0.25g |
$1381.0 | 2023-06-04 | ||
| Enamine | EN300-1646618-0.05g |
tert-butyl 4-(1-amino-3,3-difluorocyclopentyl)-4-hydroxypiperidine-1-carboxylate |
2171627-53-3 | 0.05g |
$1261.0 | 2023-06-04 | ||
| Enamine | EN300-1646618-0.1g |
tert-butyl 4-(1-amino-3,3-difluorocyclopentyl)-4-hydroxypiperidine-1-carboxylate |
2171627-53-3 | 0.1g |
$1320.0 | 2023-06-04 | ||
| Enamine | EN300-1646618-500mg |
tert-butyl 4-(1-amino-3,3-difluorocyclopentyl)-4-hydroxypiperidine-1-carboxylate |
2171627-53-3 | 500mg |
$1440.0 | 2023-09-21 | ||
| Enamine | EN300-1646618-250mg |
tert-butyl 4-(1-amino-3,3-difluorocyclopentyl)-4-hydroxypiperidine-1-carboxylate |
2171627-53-3 | 250mg |
$1381.0 | 2023-09-21 | ||
| Enamine | EN300-1646618-2500mg |
tert-butyl 4-(1-amino-3,3-difluorocyclopentyl)-4-hydroxypiperidine-1-carboxylate |
2171627-53-3 | 2500mg |
$2940.0 | 2023-09-21 | ||
| Enamine | EN300-1646618-10.0g |
tert-butyl 4-(1-amino-3,3-difluorocyclopentyl)-4-hydroxypiperidine-1-carboxylate |
2171627-53-3 | 10g |
$6450.0 | 2023-06-04 | ||
| Enamine | EN300-1646618-5.0g |
tert-butyl 4-(1-amino-3,3-difluorocyclopentyl)-4-hydroxypiperidine-1-carboxylate |
2171627-53-3 | 5g |
$4349.0 | 2023-06-04 | ||
| Enamine | EN300-1646618-100mg |
tert-butyl 4-(1-amino-3,3-difluorocyclopentyl)-4-hydroxypiperidine-1-carboxylate |
2171627-53-3 | 100mg |
$1320.0 | 2023-09-21 | ||
| Enamine | EN300-1646618-5000mg |
tert-butyl 4-(1-amino-3,3-difluorocyclopentyl)-4-hydroxypiperidine-1-carboxylate |
2171627-53-3 | 5000mg |
$4349.0 | 2023-09-21 |
tert-butyl 4-(1-amino-3,3-difluorocyclopentyl)-4-hydroxypiperidine-1-carboxylate 関連文献
-
Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
-
Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090
2171627-53-3 (tert-butyl 4-(1-amino-3,3-difluorocyclopentyl)-4-hydroxypiperidine-1-carboxylate) 関連製品
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
